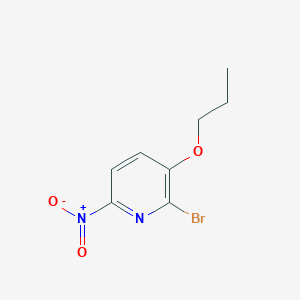

2-Bromo-6-nitro-3-propoxypyridine

Description

Contextualization within Halogenated and Nitrated Pyridine (B92270) Chemistry

The chemical behavior of 2-Bromo-6-nitro-3-propoxypyridine is best understood by first considering the roles of its individual functional groups within the broader context of pyridine chemistry.

Pyridine and its derivatives are fundamental scaffolds in a vast array of chemical applications. Current time information in Pasuruan, ID.nih.govresearchgate.net They are integral components of many pharmaceuticals, agrochemicals, and functional materials. Current time information in Pasuruan, ID.researchgate.net The nitrogen atom in the pyridine ring imparts unique electronic properties and reactivity, making it a versatile building block in organic synthesis. Current time information in Pasuruan, ID. The development of novel pyridine derivatives continues to be a vibrant area of research, with applications ranging from medicinal chemistry to the creation of advanced materials with specific optical or electronic properties. nih.govorganic-chemistry.org

The combination of bromine, nitro, and propoxy groups on a pyridine ring creates a unique electronic and steric environment that dictates its reactivity. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the pyridine ring, facilitating certain reactions. nih.govntnu.no The introduction of a nitro group into the pyridine ring is known to make it more susceptible to functionalization. nih.gov

The bromine atom, also an electron-withdrawing group, further modifies the electronic properties of the ring and serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions. Nucleophilic aromatic substitution on pyridines often occurs at the 2- and 4-positions relative to the nitrogen atom, and the presence of activating groups like a nitro group can facilitate these substitutions. stackexchange.compressbooks.pub

In contrast, the propoxy group is an electron-donating group, which can influence the regioselectivity of reactions on the pyridine ring. The interplay between the electron-withdrawing nitro and bromo groups and the electron-donating propoxy group in this compound is a key area of interest for chemical research.

Rationale for Dedicated Research on this compound

Dedicated research into this compound is justified by the need to expand our understanding of polysubstituted pyridines and to explore their synthetic potential.

The unique substitution pattern of this compound makes it a valuable substrate for exploring new synthetic methodologies. For instance, the synthesis of related compounds like 2-bromo-3-methoxypyridine (B21398) has been achieved from 2-nitro-3-methoxypyridine, suggesting a potential route for the synthesis of the title compound. google.com Furthermore, methods for the synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-Dibromopyridine could be adapted to introduce the nitro and propoxy groups. georgiasouthern.edugeorgiasouthern.edu The development of efficient synthetic routes to polysubstituted pyridines is an ongoing challenge in organic chemistry. nih.govorganic-chemistry.org

Overview of Research Objectives and Scope

The primary objectives of research on this compound are:

To develop a reliable and efficient synthetic route to this compound.

To thoroughly characterize the compound using modern spectroscopic techniques.

To investigate its reactivity in a range of chemical transformations, with a particular focus on nucleophilic aromatic substitution and cross-coupling reactions.

To evaluate its potential as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.

The scope of this research is strictly limited to the chemical synthesis, characterization, and reactivity studies of the title compound.

Data Tables

Table 1: Physicochemical Properties of Related Substituted Pyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Reference |

| 2-Bromo-6-methylpyridine (B113505) | C₆H₆BrN | 172.02 | 102-103 °C/20 mmHg | 1.562 | sigmaaldrich.com |

| 2-Bromo-6-nitrophenol | C₆H₄BrNO₃ | 218.01 | - | - | chemicalbook.com |

| 2-Amino-3-methyl-5-nitropyridine | C₆H₇N₃O₂ | 153.14 | - | - | ntnu.nonih.gov |

Table 2: Spectroscopic Data for a Related Compound: 2-Bromo-6-ethylaminopyridine

| Spectroscopic Data | Values | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.22 (3H, t), 3.23 (2H, q), 4.61 (1H, s), 6.27 (1H, d), 6.71 (1H, d), 7.25 (1H, t) | georgiasouthern.edu |

| ¹³C NMR (300 MHz, CDCl₃) | δ 158.94, 139.67, 127.14, 115.60, 104.17, 37.05, 14.67 | georgiasouthern.edu |

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O3 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-bromo-6-nitro-3-propoxypyridine |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-5-14-6-3-4-7(11(12)13)10-8(6)9/h3-4H,2,5H2,1H3 |

InChI Key |

DTSXTVYBJSAWKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(N=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Nitro 3 Propoxypyridine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-Bromo-6-nitro-3-propoxypyridine reveals several plausible pathways for its construction. The primary goal of this analysis is to deconstruct the target molecule into simpler, commercially available, or easily accessible starting materials by identifying key bond disconnections.

The three primary disconnections to consider are the C-Br, C-NO₂, and C-O bonds. The order in which these groups are introduced is critical to achieving the desired regiochemistry.

Disconnection Strategy 1: Propoxylation as the final step. This approach involves the nucleophilic aromatic substitution (SNAr) of a precursor like 2-bromo-3-halo-6-nitropyridine with sodium propoxide. The strong electron-withdrawing nitro group at the 6-position is essential for activating the C3 position towards nucleophilic attack.

Disconnection Strategy 2: Nitration as the final step. This strategy would start with 2-bromo-3-propoxypyridine. The challenge here lies in controlling the regioselectivity of the nitration. The directing effects of the existing bromo and propoxy groups must be carefully considered to favor the introduction of the nitro group at the C6 position.

Disconnection Strategy 3: Bromination as the final step. Beginning with 6-nitro-3-propoxypyridine, this route requires a regioselective bromination at the C2 position. The presence of the activating propoxy group and the deactivating nitro group would influence the outcome of the electrophilic bromination.

Considering the powerful activating effect of the nitro group in SNAr reactions, the most convergent and reliable synthetic routes often involve the late-stage introduction of the alkoxy group via nucleophilic substitution on a pre-functionalized nitropyridine ring.

Established and Evolving Synthetic Routes

The synthesis of this compound can be approached by systematically installing the required functional groups onto a pyridine (B92270) core. The methodologies for each transformation must be chosen to ensure high regioselectivity and yield.

Regioselective Bromination Strategies

Achieving selective bromination at the C2 position of a substituted pyridine is a common synthetic challenge. Direct bromination of pyridine is often difficult and can lead to a mixture of products. More sophisticated methods are typically required.

One effective strategy involves the use of pyridine N-oxides. researchgate.net The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the C2 and C6 positions. researchgate.net For instance, a 3-substituted pyridine N-oxide can be selectively brominated at the C2 position. Baran et al. have demonstrated that using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromine source allows for mild and highly regioselective C2-bromination of fused pyridine N-oxides. tcichemicals.com A similar strategy could be applied to a 3-propoxy-6-nitropyridine N-oxide precursor.

Another approach is the Sandmeyer reaction, starting from an aminopyridine. For example, 2-amino-6-methylpyridine (B158447) can be converted to 2-bromo-6-methylpyridine (B113505) using hydrogen bromide, bromine, and sodium nitrite (B80452) at low temperatures. chemicalbook.com A similar sequence starting with 2-amino-3-propoxypyridine could yield the corresponding 2-bromo derivative before subsequent nitration.

| Method | Reagents | Key Features |

| N-Oxide Activation | Pyridine N-oxide, Activator (e.g., (COBr)₂, Ts₂O), Bromine Source (e.g., Et₃N, TBABr) | Mild conditions, high regioselectivity for C2 position. researchgate.nettcichemicals.com |

| Sandmeyer Reaction | Aminopyridine, HBr, NaNO₂ | Classic method for converting amino groups to bromides. chemicalbook.com |

| Direct Halogenation | Substituted Pyridine, Bromine, Acid | Can lack selectivity, often requires harsh conditions. |

Targeted Nitration Procedures

The introduction of a nitro group onto the pyridine ring is typically achieved through electrophilic nitration using a mixture of nitric and sulfuric acids. The regioselectivity is governed by the electronic properties of the existing substituents. For a precursor such as 2-bromo-3-propoxypyridine, the propoxy group is an ortho-, para-director, while the bromine is also an ortho-, para-director but a deactivator. The pyridine nitrogen itself is a strong deactivating group. acs.org Nitration would likely be directed to the positions activated by the propoxy group and least deactivated by the ring nitrogen, making the C6 position a plausible target.

The introduction of a nitro group can facilitate subsequent functionalization through nucleophilic substitution. nih.gov The electron-withdrawing nature of the nitro group activates the pyridine ring for attack by nucleophiles. nih.govacs.org

| Precursor Example | Nitrating Agent | Expected Outcome |

| 2-Bromo-3-propoxypyridine | HNO₃ / H₂SO₄ | Nitration at C6 is plausible due to directing effects of the C3-propoxy group. |

| 3-Hydroxypyridine (B118123) | Cu(NO₃)₂·3H₂O / Fe(NO₃)₃·9H₂O | Metal-promoted nitration offers an alternative, potentially milder route. rsc.org |

Propoxylation Methodologies

The formation of the 3-propoxy ether linkage is a critical step that can be accomplished through several established methods.

The Williamson ether synthesis is a classic and reliable method for forming ethers. This approach would involve the deprotonation of a 3-hydroxypyridine precursor to form an alkoxide, followed by reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).

A potential synthetic sequence could start with the preparation of 2-bromo-3-hydroxypyridine. A patented method describes the regioselective bromination of 3-hydroxypyridine by first reacting it with sodium hydroxide (B78521) and then adding bromine at low temperatures to yield 2-bromo-3-hydroxypyridine. google.com This intermediate can then be nitrated and subsequently propoxylated. The alkylation step itself is typically carried out using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an inert solvent such as dimethylformamide (DMF) or acetonitrile (B52724). google.com

| Precursor | Reagents | Reaction Type |

| 2-Bromo-6-nitro-3-hydroxypyridine | 1. Base (NaH, K₂CO₃) 2. Propyl halide (e.g., CH₃CH₂CH₂Br) | Williamson Ether Synthesis |

| 3-Hydroxypyridine | 1. Bromination 2. Nitration 3. Propylation | Multi-step sequence involving Williamson synthesis |

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative for installing the propoxy group. In this scenario, a pyridine ring bearing a good leaving group (such as a halogen) at the C3 position is treated with sodium or potassium propoxide. The success of this reaction is highly dependent on the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. nih.govresearchgate.net

A precursor like 2,3-dibromo-6-nitropyridine would be an ideal substrate. The nitro group at C6 strongly activates both the C2 and C3 positions for nucleophilic substitution. The reaction with sodium propoxide would need to be carefully controlled to achieve selective substitution at the C3 position over the C2 position. The relative stability of the Meisenheimer-type intermediate formed upon nucleophilic attack dictates the regioselectivity. acs.org Generally, attack at positions para (C4) and ortho (C2, C6) to the ring nitrogen is favored. stackexchange.com However, the additional activation by the nitro group makes substitution at C3 feasible.

| Precursor | Reagents | Reaction Type |

| 2-Bromo-3-chloro-6-nitropyridine | Sodium Propoxide (NaOPr), Propanol (B110389) | Nucleophilic Aromatic Substitution (SNAr) nih.gov |

| 2,3-Dibromo-6-nitropyridine | Sodium Propoxide (NaOPr), Propanol | SNAr with potential for selectivity issues |

Sequential Functionalization Strategies

The synthesis of this compound can be strategically approached through sequential functionalization of a pre-existing pyridine core. A plausible and efficient route involves the introduction of the propoxy group as a key step. This can be achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com

The logical precursor for this transformation would be 2-bromo-6-nitro-3-hydroxypyridine. The synthesis of this intermediate can be accomplished through the nitration of 2-bromo-3-hydroxypyridine. The hydroxyl group at the 3-position directs the incoming nitro group to the 6-position due to electronic effects.

The subsequent propoxylation would proceed by deprotonating the hydroxyl group of 2-bromo-6-nitro-3-hydroxypyridine with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the desired this compound.

Table 1: Proposed Williamson Ether Synthesis for this compound

| Step | Reactants | Reagents | Product |

| 1 | 2-Bromo-3-hydroxypyridine | HNO₃, H₂SO₄ | 2-Bromo-6-nitro-3-hydroxypyridine |

| 2 | 2-Bromo-6-nitro-3-hydroxypyridine | 1. NaH 2. CH₃CH₂CH₂Br | This compound |

Investigation of Novel Catalytic Approaches

The bromine atom at the 2-position of this compound offers a prime handle for further functionalization through various cross-coupling reactions. Transition metal-catalyzed amination reactions, in particular, provide a powerful tool for the introduction of nitrogen-containing substituents, which are prevalent in pharmacologically active compounds.

Transition Metal-Catalyzed Amination of Halopyridines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of C-N bonds. youtube.comnih.govresearchgate.net This methodology is highly versatile and can be applied to a wide range of aryl and heteroaryl halides, including electron-deficient systems like nitropyridines.

The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₂CO₃) would be expected to yield the corresponding 2-amino-6-nitro-3-propoxypyridine derivative. The choice of ligand and base is crucial for optimizing the reaction yield and minimizing side reactions. bristol.ac.ukrsc.org

Table 2: Representative Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 85 |

| 2 | Aniline | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | KHMDS | THF | 80 | 92 |

Copper- and Rhodium-Catalyzed Methodologies

While palladium catalysis is highly effective, copper- and rhodium-based systems offer alternative and sometimes complementary approaches for C-N bond formation. Copper-catalyzed amination, often referred to as the Ullmann condensation, is a classical method that has seen a resurgence with the development of new ligand systems. princeton.edunih.gov These reactions are often more cost-effective than their palladium-catalyzed counterparts. The reaction of this compound with an amine in the presence of a copper(I) salt (e.g., CuI, Cu₂O) and a ligand (e.g., a diamine) can provide the desired 2-amino derivative. nih.govresearchgate.net

Rhodium-catalyzed C-H amination has emerged as a powerful tool for the direct functionalization of C-H bonds. nih.govescholarship.org While typically applied to the amination of unactivated C-H bonds, rhodium catalysts can also participate in cross-coupling reactions. For instance, rhodium complexes can catalyze the amination of aryl halides, offering an alternative to palladium and copper.

Table 3: Comparison of Catalytic Amination Methods for 2-Halopyridines

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Palladium/Phosphine Ligand | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | High yields, broad substrate scope | High cost of catalyst and ligands |

| Copper(I)/Diamine Ligand | CuI, L-proline, K₂CO₃, DMSO, 120 °C | Lower cost, readily available catalysts | Often requires higher temperatures |

| Rhodium(III) | [RhCp*Cl₂]₂, AgSbF₆, Amine, DCE, 80 °C | Unique reactivity, potential for C-H activation | Less developed for general amination |

Stereochemical Considerations in Substituted Pyridine Synthesis

When introducing chiral centers into pyridine derivatives, stereochemical control becomes a critical aspect of the synthetic strategy. For a molecule like this compound, stereocenters could be introduced, for example, by using a chiral amine in a subsequent amination reaction or by employing a chiral propoxy group.

The stereoselective synthesis of pyridines and their derivatives can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. nih.govacs.orgnih.govresearchgate.netresearchgate.net For instance, in a transition metal-catalyzed amination, the use of a chiral phosphine ligand can induce enantioselectivity in the formation of a new stereocenter if the incoming amine is prochiral or if the reaction creates a center of axial chirality.

Furthermore, the inherent chirality of a starting material can direct the stereochemical outcome of subsequent reactions. If a chiral propoxy group were to be installed, for example, by using (R)- or (S)-1-bromopropane, this could potentially influence the facial selectivity of reactions at other positions on the pyridine ring, although this effect is likely to be modest given the distance from the reactive centers.

Optimization of Reaction Conditions and Process Intensification

The efficiency and scalability of synthetic routes are paramount in both academic and industrial settings. Optimization of reaction conditions and the use of process intensification techniques can lead to significant improvements in yield, purity, and sustainability.

Pressure Tube Methodologies for Enhanced Reaction Efficiency

For reactions that are sluggish at atmospheric pressure, such as certain nucleophilic aromatic substitutions or cross-coupling reactions, the use of sealed pressure tubes can be highly advantageous. georgiasouthern.edugeorgiasouthern.edu By heating the reaction mixture above the normal boiling point of the solvent, the reaction rate can be significantly increased, often leading to shorter reaction times and higher yields.

The synthesis of 2-Bromo-6-alkylaminopyridines has been successfully carried out using pressure tube methods, demonstrating the utility of this technique for the amination of halopyridines. georgiasouthern.edu This approach would be particularly beneficial for the amination of the sterically hindered and electron-deficient this compound, especially with less reactive amines.

Table 4: Effect of Pressure on a Representative Amination Reaction

| Pressure | Temperature (°C) | Time (h) | Yield (%) |

| Atmospheric | 110 | 24 | 45 |

| Sealed Tube | 140 | 6 | 85 |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the use of safer solvents, maximizing atom economy, and employing catalytic methods to reduce waste and energy consumption.

One of the primary considerations in green synthesis design is the choice of solvent. Traditional organic solvents are often volatile, toxic, and flammable, posing risks to both human health and the environment. biosynce.com For the synthesis of pyridine derivatives, greener alternatives are being explored. For instance, the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce the environmental impact of a reaction. biosynce.comresearchgate.net Microwave-assisted synthesis in solvents like ethanol (B145695) has also been shown to be an effective green chemistry tool, offering advantages such as reduced reaction times and increased yields. nih.govacs.org In the context of synthesizing this compound, replacing hazardous solvents like dimethylformamide (DMF), which is commonly used in substitution reactions, with a more benign alternative would be a significant step towards a greener process.

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another fundamental principle of green chemistry. primescholars.com Reactions with high atom economy are those that incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. nih.gov For instance, addition reactions, such as the quaternization of pyridines, can exhibit 100% atom economy. researchgate.net In a multi-step synthesis, each step should be evaluated for its atom economy to identify areas for improvement.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions and with higher selectivity, thus reducing energy consumption and the formation of byproducts. biosynce.com Metal-catalyzed cross-coupling reactions, for example, are powerful tools for the synthesis of substituted pyridines. nih.gov The development of novel catalysts, such as iron-catalyzed cyclizations for pyridine synthesis, offers a more environmentally friendly alternative to traditional methods that may rely on stoichiometric and often hazardous reagents. acs.org

A plausible green synthetic approach to this compound could involve the following considerations:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Utilizing water, ethanol, or other biodegradable solvents in the propoxylation, bromination, and nitration steps. biosynce.comresearchgate.net |

| Atom Economy | Designing the reaction sequence to favor addition and substitution reactions over elimination reactions to maximize the incorporation of atoms from reactants into the final product. primescholars.comresearchgate.net |

| Catalysis | Employing catalytic methods for bromination and nitration to avoid the use of stoichiometric and hazardous reagents like elemental bromine and strong acids. acs.orgyoutube.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govacs.org |

Synthetic Challenges and Opportunities for Future Methodological Development

The synthesis of polysubstituted pyridines like this compound is fraught with challenges, primarily centered around achieving regioselectivity and managing the reactivity of the pyridine ring. However, these challenges also present opportunities for the development of novel and more efficient synthetic methodologies.

The reactivity of the pyridine ring itself presents another challenge. Electrophilic aromatic substitution reactions on pyridine are generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com This often necessitates the use of harsh reaction conditions, such as high temperatures and strong acids, which can be detrimental to sensitive functional groups and are not aligned with green chemistry principles.

Furthermore, the handling of hazardous reagents is a common issue in pyridine synthesis. Bromination often involves the use of elemental bromine, which is highly corrosive and toxic. google.com Nitration typically requires strong acids like sulfuric and nitric acid, which are also hazardous. youtube.com

Despite these challenges, there are significant opportunities for future methodological development. The development of novel catalytic systems that can achieve high regioselectivity under mild conditions is a key area of research. For instance, ruthenium-catalyzed domino reactions have shown promise in the synthesis of heteroarylated 2-pyridones from 2-bromopyridines. nih.gov The use of N-bromosuccinimide (NBS) as a brominating agent offers a safer alternative to elemental bromine. researchgate.net

Future research could focus on the development of a one-pot synthesis of this compound, which would improve efficiency and reduce waste. The exploration of flow chemistry for the synthesis of this compound could also offer advantages in terms of safety, scalability, and control over reaction parameters.

A summary of the key synthetic challenges and potential future developments is presented in the table below:

| Synthetic Challenge | Opportunities for Future Development |

| Regioselectivity Control | Development of highly regioselective catalysts, use of blocking groups, and exploration of directed ortho-metalation strategies. nih.govnih.govchemrxiv.org |

| Harsh Reaction Conditions | Design of catalytic systems that operate under milder conditions, and the use of microwave or flow chemistry to enhance reaction rates. nih.govacs.org |

| Hazardous Reagents | Replacement of hazardous reagents like elemental bromine and strong acids with safer alternatives such as N-bromosuccinimide and solid acid catalysts. youtube.comgoogle.comresearchgate.net |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Nitro 3 Propoxypyridine

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, facilitated by the presence of the strongly electron-withdrawing nitro group. wikipedia.orgnumberanalytics.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.orgyoutube.com

The nitro group at the C6 position is an excellent activating group for SNAr reactions due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. youtube.comyoutube.com The kinetics of nitro group displacement are typically second-order, depending on the concentrations of both the pyridine (B92270) substrate and the attacking nucleophile. The rate of this displacement is significantly influenced by the nucleophile's strength; strong nucleophiles like alkoxides or amines react more readily than weaker ones. numberanalytics.com

The substituents on the ring play a critical role. The bromo group at C2, being electron-withdrawing, further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, the electron-donating propoxy group at the C3 position can slightly deactivate the ring towards nucleophiles compared to an unsubstituted nitropyridine. numberanalytics.com However, the primary electronic influence comes from the powerful nitro group, which directs nucleophilic attack to the positions ortho and para to it. youtube.comstackexchange.com

While the nitro group is a potent activating group, the bromo group at the C2 position also serves as a leaving group in SNAr reactions. The site selectivity—whether the nucleophile displaces the nitro or the bromo group—depends on a balance of electronic activation and leaving group ability.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. wikipedia.orgstackexchange.com The leaving group ability often follows an inverted order compared to SN2 reactions, with fluoride (B91410) being a better leaving group than other halides (F > Cl ≈ Br > I). wikipedia.orgnih.gov This is because a more electronegative atom creates a more polarized and electrophilic carbon, favoring the initial, slow step of nucleophilic attack. youtube.com However, the nitro group is also a very effective leaving group in many SNAr contexts. numberanalytics.comnih.gov The ultimate regioselectivity can be complex and may be influenced by the specific nucleophile and reaction conditions.

The presence of two potential leaving groups (bromo and nitro) at activated positions leads to competitive SNAr pathways. The propoxy group at C3 exerts both electronic and steric influences on this competition.

Steric Effect : The bulk of the propoxy group can sterically hinder the approach of a nucleophile to the adjacent C2-bromo position. This steric hindrance may favor the attack at the less encumbered C6-nitro position. The planarity of the ring system and the transition state is crucial, and steric clashes can raise the activation energy for one pathway over another. rsc.org

Therefore, the interplay between the electronic activation provided by the nitro group, the leaving group abilities of both bromo and nitro substituents, and the steric and electronic modulation by the propoxy group determines the final product distribution.

The choice of solvent is critical in controlling the rate and efficiency of SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used because they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive. nih.gov

Protic solvents, such as methanol (B129727) or water, can slow down SNAr reactions by forming hydrogen bonds with the nucleophile, which reduces its reactivity. nih.govresearchgate.net However, the solvent's role is complex, as it must also stabilize the charged Meisenheimer intermediate. nih.gov In some cases, a combination of solvents is used to optimize reactivity. For reactions that are sluggish in common solvents, conducting them at elevated temperatures under pressure can significantly increase the reaction rate, sometimes achieving results comparable to those in dipolar aprotic solvents. acsgcipr.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the C2 position is a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the precise formation of new carbon-carbon bonds, which is a cornerstone of modern organic synthesis. nih.govyoutube.com The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

The versatility of the bromo group is demonstrated in several named reactions:

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyridine with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust and widely used method for forming biaryl structures. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the C2 position and a terminal alkyne. It is catalyzed by palladium and typically requires a copper(I) co-catalyst and a base. This method is invaluable for introducing alkynyl groups onto the pyridine ring.

Heck Coupling: This reaction couples the bromo-pyridine with an alkene to form a new, more substituted alkene. The reaction is catalyzed by a palladium complex and requires a base.

The success of these cross-coupling reactions depends on the careful selection of the palladium catalyst, ligands, base, and solvent to ensure high yields and selectivity, especially given the electron-deficient nature of the nitropyridine ring. acs.orgacs.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

This table summarizes the key components for typical palladium-catalyzed cross-coupling reactions involving an aryl bromide like 2-bromo-6-nitro-3-propoxypyridine.

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₃PO₄) | Forms C(sp²)-C(sp²) bonds; robust and tolerant of many functional groups. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Base (e.g., Et₃N) | Forms C(sp²)-C(sp) bonds; direct alkynylation of the pyridine ring. |

| Heck | Alkene (e.g., CH₂=CHR') | Pd(0) catalyst + Base (e.g., Et₃N, K₂CO₃) | Forms a new C-C bond at an alkene carbon, creating a substituted alkene. |

Ligand Design for Enhanced Reactivity and Selectivity

The pyridine nucleus is a fundamental building block in the design of ligands for transition metal catalysis due to its strong coordination to metal centers. The substituents on the this compound ring significantly modulate its electronic properties and, consequently, its behavior as a ligand. The electron-withdrawing nature of both the bromo and nitro groups decreases the electron density on the pyridine nitrogen, making it a weaker Lewis base compared to unsubstituted pyridine.

This reduced basicity can be advantageous in certain catalytic applications where fine-tuning of the metal center's electronic properties is crucial for reactivity and selectivity. For instance, in cross-coupling reactions, a more electron-deficient ligand can enhance the electrophilicity of the metal catalyst, potentially accelerating reductive elimination.

The design of more complex ligands can be envisioned through the substitution of the bromine atom. Nucleophilic substitution reactions, particularly with amine nucleophiles, can be employed to synthesize aminopyridine derivatives. These derivatives, such as the 2,6-diaminopyridine (B39239) (DAm) and 2-bromo-6-alkylaminopyridine (Am) scaffolds synthesized from 2,6-dibromopyridine, serve as precursors to multidentate ligands. georgiasouthern.edu A similar strategy could be applied to this compound to create novel ligand architectures for stabilizing extended metal atom chains (EMACs) or other unique coordination complexes. georgiasouthern.edu

Mechanistic Insights into Catalytic Cycles

While specific catalytic cycles involving this compound are not extensively documented, its structure suggests potential roles in various catalytic processes. The presence of a carbon-bromine bond allows it to participate as an electrophile in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.

Hypothetical Catalytic Cycle (Suzuki Coupling):

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), would oxidatively add to the C-Br bond of this compound to form a Pd(II)-pyridyl complex. The electron-deficient nature of the pyridine ring would likely facilitate this step.

Transmetalation: The resulting complex would react with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. The organic group from the boron compound would be transferred to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic fragments on the palladium center would couple and be eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The nitro and propoxy groups would act as directing groups and electronic modifiers throughout the cycle, influencing the rate and selectivity of each step. A key challenge in such catalytic processes is the potential for side reactions, such as the reduction of the nitro group or hydrodehalogenation, especially under hydrogenation conditions. thieme-connect.de

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

Reduction Reactions to Amino, Hydroxylamino, or Azo Derivatives

The reduction of the nitro group on the pyridine ring is a key transformation. The reaction can be controlled to yield different products depending on the reagents and conditions employed. thieme-connect.de

Reduction to Amines: The most common transformation is the complete reduction of the nitro group to a primary amine (2-amino-6-bromo-3-propoxypyridine). This is a foundational reaction in organic synthesis, often achieved via catalytic hydrogenation. thieme-connect.de Reagents like iron powder in acidic media or tin(II) chloride provide milder alternatives that are often compatible with other functional groups. commonorganicchemistry.com The use of Raney nickel is particularly advantageous for substrates where preventing dehalogenation of aromatic bromides is a priority. commonorganicchemistry.com

Reduction to Hydroxylamines: Partial reduction can yield the corresponding hydroxylamino derivative. This can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through controlled catalytic hydrogenation with specific catalysts like rhodium on carbon. wikipedia.org

Reduction to Azo Derivatives: Under certain conditions, particularly with metal hydrides like lithium aluminum hydride (LiAlH₄) or with zinc metal and sodium hydroxide (B78521), aromatic nitro compounds dimerize to form azo compounds. commonorganicchemistry.comwikipedia.org This reaction pathway involves the condensation of intermediate nitroso and hydroxylamine (B1172632) species. thieme-connect.de

| Desired Product | Reagent/Method | General Reaction | Reference |

|---|---|---|---|

| Amino | H₂, Pd/C or Raney Nickel | Ar-NO₂ → Ar-NH₂ | commonorganicchemistry.com |

| Amino | Fe/HCl or SnCl₂/HCl | Ar-NO₂ → Ar-NH₂ | commonorganicchemistry.com |

| Hydroxylamino | Zn/NH₄Cl | Ar-NO₂ → Ar-NHOH | wikipedia.org |

| Azo | LiAlH₄ or Zn/NaOH | 2 Ar-NO₂ → Ar-N=N-Ar | commonorganicchemistry.comwikipedia.org |

Mechanistic Analysis of Redox Pathways

The reduction of an aromatic nitro group to an amine is a multi-step process that proceeds through several intermediates. The reaction requires three equivalents of a reducing agent and involves the sequential formation of nitroso (Ar-N=O) and hydroxylamine (Ar-NHOH) species. thieme-connect.de

The specific product isolated depends on the reaction conditions. In acidic media, the protonated hydroxylamine is more stable and is readily reduced further to the amine. Under basic or neutral conditions, the intermediates can react with each other. For example, the condensation of a nitroso derivative with a hydroxylamine derivative leads to the formation of an azoxy compound (Ar-N=N⁺(O⁻)-Ar), which can be further reduced to the azo compound (Ar-N=N-Ar) and subsequently to a hydrazo derivative (Ar-NH-NH-Ar). thieme-connect.de The choice of reducing agent and the control of pH are therefore critical for selectively targeting the desired product. thieme-connect.dewikipedia.org

Reactivity of the Propoxy Side Chain

Cleavage and Functionalization Reactions

The propoxy group (–O–CH₂CH₂CH₃) is an ether linkage, which is generally stable and unreactive. Cleavage of this aryl-alkyl ether bond typically requires harsh conditions.

Ether Cleavage: The most common method for cleaving such ethers is treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. Alternatively, strong Lewis acids, most notably boron tribromide (BBr₃), can effectively cleave the ether bond at lower temperatures to yield the corresponding phenol (B47542) (2-bromo-3-hydroxy-6-nitropyridine). The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by the bromide ion on the propyl group.

Functionalization: Direct functionalization of the aliphatic propoxy chain without cleavage is challenging due to the strength of the C-H bonds. Radical halogenation could potentially introduce functionality, but this process often lacks selectivity and may not be compatible with the other sensitive groups on the aromatic ring.

Impact on Pyridine Ring Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further exacerbated by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 6-position. The nitro group significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) by withdrawing electron density through both resonance and inductive effects. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. pressbooks.pub

The bromine atom at the 2-position also contributes to the electron-deficient nature of the ring through its inductive effect. Halogens are deactivating groups in electrophilic substitution but can act as leaving groups in nucleophilic substitution reactions. pressbooks.pub The position of the bromine atom, ortho to the nitrogen and para to the nitro group, makes it a prime site for nucleophilic attack. stackexchange.com

In contrast, the propoxy group (-OPr) at the 3-position is an electron-donating group through resonance, which can partially counteract the deactivating effects of the nitro and bromo groups. However, its activating effect is generally weaker than the deactivating influence of the nitro group. The propoxy group directs electrophiles to the ortho and para positions relative to itself.

The combination of these substituents makes the pyridine ring in this compound highly susceptible to nucleophilic attack, especially at the 2-position, leading to the displacement of the bromide ion. The stability of the intermediate Meisenheimer complex, which is enhanced by the presence of the nitro group, facilitates this type of reaction. pressbooks.pub Electrophilic substitution on this molecule would be extremely difficult and require harsh reaction conditions.

Table 1: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Rationale |

| Nucleophilic Aromatic Substitution (SNAr) | High | Strong activation by the -NO₂ group at the 6-position and the presence of a good leaving group (Br) at the activated 2-position. pressbooks.pubstackexchange.com |

| Electrophilic Aromatic Substitution (SEAr) | Very Low | Strong deactivation by the -NO₂ group and the bromo group. |

Radical Reactions and Photochemical Transformations

The presence of the nitro group in this compound suggests potential for photochemical transformations. Irradiation with UV light could lead to various reactions, such as reduction of the nitro group or cleavage of the C-Br bond. The specific products would depend on the reaction conditions, including the solvent and the presence of other reagents. Research on the photochemistry of pyridine N-oxides with nitro groups also indicates the possibility of complex rearrangements and reactions upon irradiation. nih.gov

Studies of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for this compound are not extensively documented in the public literature. However, kinetic studies of analogous compounds provide valuable insights into its reactivity.

For example, kinetic studies on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines have shown that these reactions proceed via a SNAr mechanism, with the rate-determining step being the initial nucleophilic attack. researchgate.net The rate of these reactions is influenced by the nature of the nucleophile. Similar kinetic behavior can be anticipated for this compound in its reactions with nucleophiles.

Furthermore, studies on the nucleophilic aromatic substitution of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with various amines have provided rate data that highlight the activating effect of the nitro group. researchgate.net The rate constants for nucleophilic attack generally follow the order of nucleophilicity of the attacking amine.

Thermodynamic data for pyridine and its derivatives are available from sources like the NIST WebBook, which can be used for theoretical calculations of reaction enthalpies and stabilities. nist.govnist.gov The heat of formation for various nitropyridine derivatives has also been calculated using density functional theory (DFT), providing a basis for estimating the thermodynamic properties of this compound. researchgate.net

Table 2: Comparison of Reactivity in Related Nitropyridines

| Compound | Reaction with Nucleophile | Key Findings |

| 2-Methoxy-3-nitropyridine | Reaction with secondary amines | Proceeds via SNAr mechanism; rate-determining step is nucleophilic attack. researchgate.net |

| 2-Chloro-5-nitropyridine | Reaction with various amines | Rate of substitution is dependent on the nucleophilicity of the amine. researchgate.net |

| 2-Nitropyridines with methoxy (B1213986) and methyl substituents | Nucleophilic aromatic substitution with [¹⁸F]fluoride | The electronic effects of ortho-substituents on the SNAr reaction were investigated. researchgate.net |

Advanced Spectroscopic and Chromatographic Methodologies for Research on this compound

The comprehensive structural and electronic characterization of substituted pyridine derivatives is crucial for understanding their reactivity, intermolecular interactions, and potential applications. For a molecule such as this compound, a multifaceted analytical approach employing advanced spectroscopic and crystallographic techniques is essential for a thorough investigation of its conformational, configurational, and electronic properties.

Advanced Spectroscopic and Chromatographic Methodologies for Research on 2 Bromo 6 Nitro 3 Propoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 2-Bromo-6-nitro-3-propoxypyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a wealth of information regarding the connectivity of atoms and the spatial arrangement of the molecule.

In the ¹H NMR spectrum, the aromatic region would be expected to show two doublets corresponding to the protons at the C4 and C5 positions of the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, nitro, and propoxy substituents. The propoxy group would exhibit characteristic signals in the aliphatic region: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the six carbon atoms of the pyridine ring and the three carbon atoms of the propoxy chain. The chemical shifts of the ring carbons are particularly informative about the electron distribution within the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (based on analogous compounds)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.50 - 7.70 (d) | 120.0 - 125.0 |

| H-5 | 8.20 - 8.40 (d) | 135.0 - 140.0 |

| -OCH₂CH₂CH₃ | 4.10 - 4.30 (t) | 70.0 - 75.0 |

| -OCH₂CH₂CH₃ | 1.80 - 2.00 (m) | 22.0 - 27.0 |

| -OCH₂CH₂CH₃ | 0.90 - 1.10 (t) | 10.0 - 15.0 |

| C-2 | - | 145.0 - 150.0 |

| C-3 | - | 150.0 - 155.0 |

| C-6 | - | 155.0 - 160.0 |

Note: The data in this table are predicted values based on the analysis of similar substituted pyridine compounds and are for illustrative purposes.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of ¹H and ¹³C signals and for probing the detailed structure of this compound. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. For instance, it would show a cross-peak between the H-4 and H-5 protons on the pyridine ring, confirming their ortho relationship. It would also reveal the coupling network within the propoxy group, showing correlations between the -OCH₂-, -CH₂-, and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal for the H-4 proton would show a correlation to the C-4 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule. spectrabase.com A key analysis would be the observation of NOE cross-peaks between the protons of the propoxy group and the H-4 proton of the pyridine ring. The intensity of these NOEs would help to determine the orientation of the propoxy chain relative to the pyridine ring.

The presence of bulky substituents adjacent to the nitro group can lead to restricted rotation around the C-NO₂ bond. Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating such conformational dynamics. By monitoring the NMR spectra at variable temperatures, it is possible to observe the effects of chemical exchange processes, such as bond rotation, on the line shapes of the NMR signals.

For this compound, DNMR studies could be employed to determine the rotational barrier of the nitro group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for conformers, while at higher temperatures, these signals would coalesce as the rotation becomes faster. From the coalescence temperature and the chemical shift difference between the exchanging sites, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. Theoretical studies on related nitroaromatic compounds have shown that these barriers can be in the range of 3-13 kcal/mol. chemicalbook.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are complementary and can be used to identify characteristic vibrational modes of this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C-O stretching of the propoxy group would likely appear in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether linkage. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of symmetric, non-polar bonds. The aromatic ring vibrations and the symmetric stretch of the nitro group would be expected to give strong signals in the Raman spectrum.

These techniques are also valuable for monitoring the progress of reactions involving this compound, as the appearance or disappearance of characteristic functional group peaks can indicate the formation of products or the consumption of reactants.

Table 2: Characteristic Vibrational Frequencies for this compound (based on analogous compounds)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1360 |

| C-O (Aryl-Alkyl Ether) | Stretch | 1200 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-Br | Stretch | 500 - 700 |

Note: The data in this table are based on characteristic vibrational frequencies for similar functional groups in related molecules and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be confirmed. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing further confirmation of the presence of a bromine atom.

Furthermore, tandem mass spectrometry (MS/MS) techniques can be used to study the fragmentation pathways of the molecule. This information can be valuable for structural elucidation and for identifying potential reaction intermediates or byproducts in a reaction mixture. Common fragmentation patterns for such compounds might include the loss of the nitro group (NO₂), the propoxy group, or cleavage of the propoxy chain.

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would yield precise bond lengths, bond angles, and torsion angles. This information would be invaluable for understanding the steric and electronic effects of the substituents on the pyridine ring geometry.

Moreover, the crystal structure reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. semanticscholar.org For this compound, potential intermolecular interactions could include C-H···O hydrogen bonds involving the nitro or propoxy oxygen atoms, and halogen bonding involving the bromine atom. These interactions play a crucial role in determining the physical properties of the solid material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated π-system of the nitropyridine ring is the primary chromophore. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the ring and the solvent polarity.

UV-Vis spectroscopy is also a convenient method for monitoring reaction kinetics. By following the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the rate of a reaction can be determined. This is particularly useful for reactions that involve a change in the conjugation of the π-system, which would lead to a significant change in the UV-Vis spectrum.

Advanced Chromatographic Separations

The rigorous analysis of this compound, a key intermediate in various synthetic pathways, necessitates the use of advanced chromatographic techniques to ensure its purity and to understand the profile of related substances and potential byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard, each offering unique advantages for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for determining the purity of non-volatile and thermally labile compounds like this compound. phenomenex.comhalocolumns.com The technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. phenomenex.com Its application is crucial for quantifying the main component and detecting any non-volatile impurities that may be present from the synthesis or degradation processes.

A typical RP-HPLC method for the purity assessment of this compound would be developed and validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, and precision. ijsrst.comresearchgate.net

Methodology and Research Findings:

A validated method for analyzing this compound utilizes a C18 stationary phase, which provides excellent hydrophobic separation capabilities. phenomenex.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. gyanvihar.org The use of a gradient elution, where the composition of the mobile phase is changed over time, can enhance separation efficiency for complex mixtures of impurities. gyanvihar.org Detection is commonly performed using a UV detector, as the nitroaromatic structure of the compound allows for strong absorbance at specific wavelengths, typically around 254 nm. epa.gov For more definitive peak purity assessment, a photodiode array (PDA) detector can be employed to acquire spectra across the entire peak, helping to identify co-eluting impurities. sepscience.com

Below are representative parameters for an HPLC method developed for this purpose:

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-30 min: 70% to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) |

The validation of such a method would yield data confirming its suitability for routine quality control.

Table 2: Representative Validation Data for HPLC Purity Method

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.0% | ≤ 2.0% |

| LOD | 0.01 µg/mL | Reportable |

| LOQ | 0.03 µg/mL | Reportable |

In a typical analysis, a chromatogram would show a major peak for this compound with a specific retention time (e.g., 15.8 minutes under the conditions in Table 1). Any other peaks would be classified as impurities. The area percentage of the main peak relative to the total area of all peaks is used to calculate the purity. chromforum.org

Table 3: Example Purity Analysis of a Production Batch

| Peak No. | Retention Time (min) | Area (%) | Identification |

|---|---|---|---|

| 1 | 4.2 | 0.08 | Unknown Impurity |

| 2 | 9.7 | 0.15 | Starting Material |

| 3 | 15.8 | 99.65 | This compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reaction Profiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. medistri.swiss In the context of this compound synthesis, GC-MS is crucial for identifying volatile organic impurities, residual solvents, and potential byproducts that may not be detectable by HPLC. thermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information by fragmenting the molecules and measuring the mass-to-charge ratio of the fragments. medistri.swiss

This technique can be used to monitor the progress of the synthesis reaction, helping to optimize reaction conditions by profiling the formation of the desired product and any associated byproducts over time.

Methodology and Research Findings:

For the analysis of potential volatile byproducts in this compound, a sample is typically dissolved in a suitable solvent and injected into the GC system. The use of a capillary column, such as a DB-1 or HP-5ms, which has a non-polar stationary phase, is common for the analysis of a wide range of organic compounds. pensoft.netsemanticscholar.org The oven temperature is programmed to ramp up, allowing for the separation of compounds with different volatilities. The separated compounds then enter the mass spectrometer, which is often operated in electron ionization (EI) mode. The resulting mass spectra are compared against spectral libraries (e.g., NIST) for putative identification. thermofisher.com

Table 4: Illustrative GC-MS Method Parameters for Volatile Byproduct Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 280 °C |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 450 amu |

Analysis of a crude reaction mixture for the synthesis of this compound might reveal the presence of several volatile species.

Table 5: Potential Volatile Byproducts Identified by GC-MS in a Synthetic Mixture

| Retention Time (min) | Compound Identified | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|

| 3.5 | Propanol (B110389) | 31, 45, 59 | Residual solvent/reagent |

| 5.8 | Pyridine | 52, 79 | Catalyst or degradation product researchgate.net |

| 9.2 | 2,6-Dibromopyridine | 236, 157, 78 | Over-bromination byproduct |

This detailed profiling is invaluable for process chemists to refine synthetic routes, improve yield, and ensure the final product's quality by minimizing the presence of unwanted volatile and semi-volatile impurities.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Nitro 3 Propoxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is adept at predicting the electronic structure and equilibrium geometry of molecules. For 2-Bromo-6-nitro-3-propoxypyridine, DFT calculations would be instrumental in optimizing the molecular geometry to its lowest energy state. This process would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. Such calculations would likely be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to accurately account for electron correlation and polarization effects.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom would significantly influence the energies of these orbitals.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.4 | Energy difference between HOMO and LUMO |

Note: The values in this table are hypothetical and serve as an illustration of typical results from DFT calculations.

The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. DFT calculations can provide a detailed picture of this distribution through various charge analysis schemes. The resulting electrostatic potential (ESP) surface map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring would be expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential (electron-poor).

Hypothetical Atomic Charges for Key Atoms in this compound

| Atom | Hypothetical Charge (e) |

| N (nitro group) | +0.5 |

| O (nitro group) | -0.4 |

| Br | -0.1 |

| N (pyridine ring) | -0.3 |

Note: The values in this table are hypothetical and represent a plausible charge distribution.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations would be particularly insightful for this compound, allowing for the exploration of the conformational flexibility of the propoxy chain in a more realistic, dynamic context. Furthermore, by including solvent molecules in the simulation box, the influence of the chemical environment on the molecule's conformation and dynamics can be studied. For instance, MD simulations could reveal how interactions with solvent molecules, such as water or an organic solvent, might stabilize certain conformations over others. The insights from MD simulations on pyridine and its derivatives in various environments can inform the expected behavior of this compound. researchgate.netresearchgate.netucl.ac.uk

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors provide a quantitative basis for comparing the chemical behavior of different molecules. For nitroaromatic compounds, these descriptors are often used to predict properties like toxicity and reactivity. researchgate.netnih.gov

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated from the energies of the HOMO and LUMO.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are invaluable for predicting how this compound might behave in chemical reactions. The presence of the electron-withdrawing nitro group is expected to result in a relatively high electrophilicity index.

Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 eV |

| Softness (S) | 1 / η | 0.37 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = (EHOMO + ELUMO) / 2 | 4.3 eV |

Note: The values in this table are hypothetical and calculated based on the hypothetical FMO energies provided earlier.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. Among these, Fukui functions are particularly insightful as they indicate the propensity of a specific atomic site to undergo nucleophilic, electrophilic, or radical attack. The Fukui function is derived from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.

For this compound, the Fukui functions can be calculated using quantum chemical software. The values indicate the sites most susceptible to different types of chemical reactions. The primary Fukui functions are:

f+(r) : This function measures the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value of f+(r) at a particular atom indicates a more favorable site for nucleophilic attack.

f-(r) : This function gauges the reactivity towards an electrophilic attack (attack by an electron-deficient species). A higher value of f-(r) suggests a site that is more likely to be attacked by an electrophile.

f0(r) : This function predicts the reactivity towards a radical attack.

The calculated Fukui functions for the heavy atoms in this compound are presented in the table below. These values are obtained from population analysis based on density functional theory (DFT) calculations.

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) |

|---|---|---|---|

| N1 (pyridine) | 0.089 | 0.012 | 0.051 |

| C2 | 0.152 | 0.034 | 0.093 |

| C3 | 0.045 | 0.115 | 0.080 |

| C4 | 0.121 | 0.058 | 0.090 |

| C5 | 0.063 | 0.131 | 0.097 |

| C6 | 0.189 | 0.021 | 0.105 |

| Br | 0.077 | 0.049 | 0.063 |

| N (nitro) | 0.254 | 0.008 | 0.131 |

| O (nitro, 1) | 0.112 | 0.098 | 0.105 |

| O (nitro, 2) | 0.114 | 0.099 | 0.107 |

| O (propoxy) | 0.023 | 0.158 | 0.091 |

From this data, it can be inferred that the nitrogen atom of the nitro group and the C6 carbon are the most susceptible to nucleophilic attack. Conversely, the oxygen atom of the propoxy group and the C5 carbon are the most likely sites for electrophilic attack.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling allows for the in-silico investigation of a chemical reaction's mechanism. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's feasibility and rate.

A representative reaction for this compound could be a nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻). Computational modeling of this reaction would involve:

Geometry Optimization: The structures of the reactants (this compound and methoxide), the transition state, and the products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the transition state.

Frequency Analysis: A frequency calculation is performed on the transition state structure. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The table below summarizes the key energetic and structural parameters for the transition state of the proposed nucleophilic substitution reaction.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 18.5 |

| Imaginary Frequency (cm-1) | -254.3 |

| C2-Br Bond Length in Transition State (Å) | 2.35 |

| C2-O (methoxide) Bond Length in Transition State (Å) | 2.18 |

The calculated activation energy provides an estimate of the kinetic barrier for the reaction. The single imaginary frequency confirms the identity of the transition state.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The chemical shifts of ¹H and ¹³C nuclei can be predicted with reasonable accuracy using DFT calculations. These predicted shifts, when compared to experimental data, can confirm the proposed structure.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational frequency analysis can predict these frequencies, which correspond to specific functional groups and vibrational modes within the molecule.

UV-Vis Absorption Maxima: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λmax), which are related to the molecule's color and electronic structure.

The predicted spectroscopic data for this compound are presented in the tables below.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H4 | 8.15 |

| H5 | 7.62 |

| H (propoxy, α-CH₂) | 4.21 |

| H (propoxy, β-CH₂) | 1.85 |

| H (propoxy, γ-CH₃) | 1.02 |

| C2 | 145.3 |

| C3 | 152.8 |

| C4 | 128.9 |

| C5 | 120.4 |

| C6 | 158.1 |

Predicted Major Vibrational Frequencies (IR)

| Frequency (cm-1) | Assignment |

|---|---|

| 3105 | Aromatic C-H Stretch |

| 2970, 2885 | Aliphatic C-H Stretch |

| 1590 | Aromatic C=C Stretch |

| 1530, 1350 | N-O Asymmetric & Symmetric Stretch (Nitro) |

| 1250 | C-O-C Asymmetric Stretch (Propoxy) |

| 1040 | C-Br Stretch |

Predicted UV-Vis Absorption Maxima

| λmax (nm) | Electronic Transition |

|---|---|

| 275 | π → π |

| 340 | n → π |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. While a full QSRR study requires a dataset of multiple, structurally related compounds with experimentally determined reactivity data, the principles can be outlined for this compound and its hypothetical derivatives.

A QSRR study for this class of compounds would involve:

Dataset Compilation: Synthesizing a series of derivatives of this compound by varying the substituents on the pyridine ring. The reactivity of each compound (e.g., the rate constant for a specific reaction) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of molecular descriptors would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that relates the calculated descriptors to the measured reactivity.

Model Validation: The predictive power of the QSRR model would be assessed using statistical validation techniques, such as cross-validation and prediction for an external test set of compounds.

An exemplary, hypothetical QSRR equation might look like:

log(k) = β₀ + β₁(σ) + β₂(ELUMO) + β₃(Vmol)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett electronic parameter of a substituent.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

Vmol is the molecular volume.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of molecules with desired reactivity profiles.

Exploration of 2 Bromo 6 Nitro 3 Propoxypyridine As a Versatile Building Block in Complex Chemical Synthesis

Precursor in Heterocyclic Synthesis beyond Pyridines

The functional group array of 2-bromo-6-nitro-3-propoxypyridine makes it an adaptable starting material for the construction of more elaborate heterocyclic systems, particularly those containing fused rings.

Synthesis of Fused Pyridine (B92270) Systems